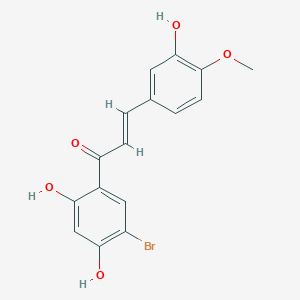
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of a precursor acrylophenone compound, followed by hydroxylation and methoxylation reactions under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and resins with unique properties.
Mécanisme D'action
The mechanism by which Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylophenone: A simpler analog without the bromine, hydroxyl, and methoxy groups.
Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl and methoxy groups.
Hydroxyacetophenone: Contains hydroxyl groups but lacks bromine and methoxy groups.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.
Propriétés
Numéro CAS |
78050-54-1 |
|---|---|
Formule moléculaire |
C16H13BrO5 |
Poids moléculaire |
365.17 g/mol |
Nom IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO5/c1-22-16-5-3-9(6-15(16)21)2-4-12(18)10-7-11(17)14(20)8-13(10)19/h2-8,19-21H,1H3/b4-2+ |
Clé InChI |
LGBNGKJFPZTKRU-DUXPYHPUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

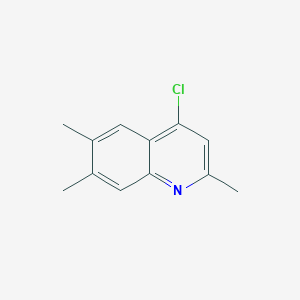
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
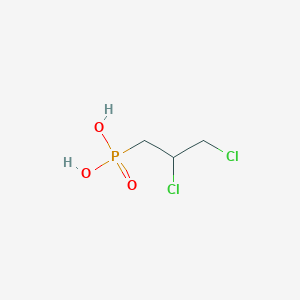

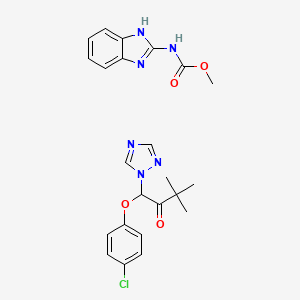
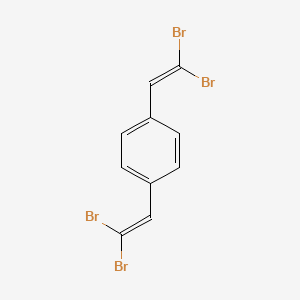
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
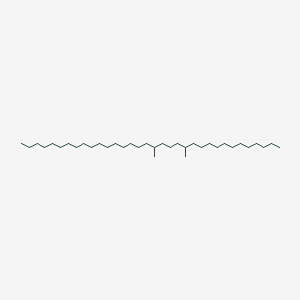
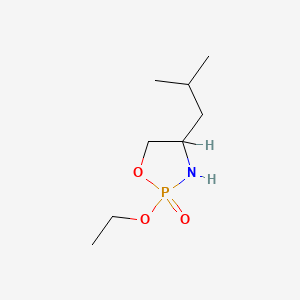
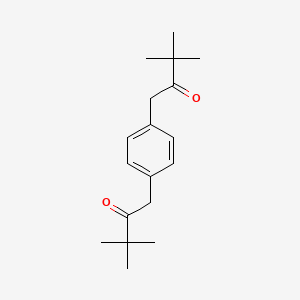
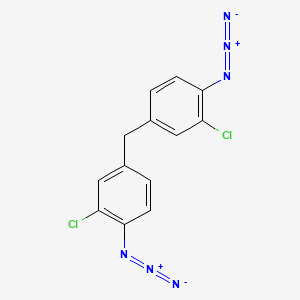
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
